molecular formula C7H10O2 B14615703 5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one CAS No. 59664-81-2

5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one

Cat. No.: B14615703
CAS No.: 59664-81-2
M. Wt: 126.15 g/mol
InChI Key: FGOAKAXMFGWFIX-UHFFFAOYSA-N
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Description

5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one is a bicyclic lactone with the molecular formula C₇H₁₀O₂ (derived from the core structure C₆H₈O₂ with an additional methyl group) . Its structure comprises a fused bicyclo[3.2.0] framework, where a five-membered lactone ring is integrated into a bicyclic system. Key structural features include:

  • SMILES: C1CC2C1C(OC2=O)C
  • InChIKey: UJFCQYSTPCFCII-UHFFFAOYSA-N .

Properties

CAS No.

59664-81-2

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

5-methyl-3-oxabicyclo[3.2.0]heptan-2-one

InChI

InChI=1S/C7H10O2/c1-7-3-2-5(7)6(8)9-4-7/h5H,2-4H2,1H3

InChI Key

FGOAKAXMFGWFIX-UHFFFAOYSA-N

Canonical SMILES

CC12CCC1C(=O)OC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one typically involves stereoselective methods. One common approach is the desymmetrization of a precursor molecule to form the desired bicyclic structure . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for 5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one are not well-documented in the literature. the principles of stereoselective synthesis and catalytic processes used in laboratory settings can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one involves its interaction with molecular targets through its functional groups. These interactions can affect various pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Structural Isomers and Disubstituted Derivatives

Compound Name Bicyclo System Substituents Key Properties/Sources Reference
5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one [3.2.0] Methyl at C5 Synthetic/Natural (hypothetical)
3,3-Dimethyl-cis-bicyclo[3.2.0]heptan-2-one [3.2.0] Methyl at C3 and C3 Synthesized via Cu(I)-catalyzed photocycloaddition; bp 80–84°C
4-Iodomethyl-1,7,7-trimethyl-3-oxabicyclo[2.2.1]heptan-2-one [2.2.1] Iodomethyl, trimethyl Structural disorder challenges identification; crystallographic analysis required
6-Hydroxy-5-methyl-6-vinyl-bicyclo[3.2.0]heptan-2-one [3.2.0] Hydroxy, methyl, vinyl Detected in microbial samples; potential antifungal activity

Key Insights :

  • Ring System Differences : Bicyclo[2.2.1] systems (e.g., ) exhibit distinct bond angles and strain compared to [3.2.0], affecting reactivity and crystallographic identification .
  • Substituent Effects : Methyl groups enhance lipophilicity (e.g., 3,3-dimethyl derivative in ), while polar groups like hydroxy or vinyl influence biological activity .

Stereochemical Considerations

  • Diastereoselectivity : Derivatives like (1R,4S,5S)-4-[(1S)-1-benzoyloxyethyl]-3-oxabicyclo[3.2.0]heptan-2-one are synthesized with >80% diastereomeric ratios, emphasizing the role of stereochemistry in reactivity .
  • Synthesis Challenges : Disordered structures (e.g., ) complicate X-ray analysis, necessitating advanced spectroscopic validation .

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